Droperidol Impurity E

説明

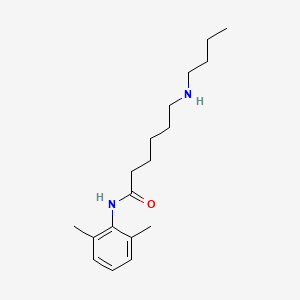

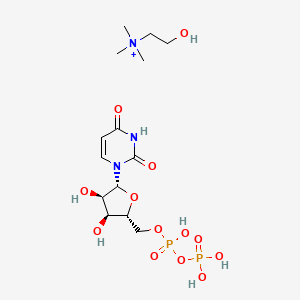

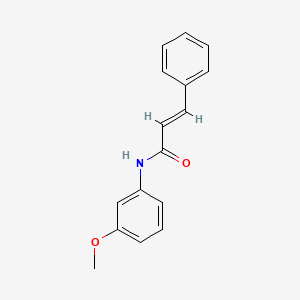

Droperidol Impurity E is an impurity of Droperidol . It has a molecular formula of C34H34N6O3 and a molecular weight of 574.67 . The IUPAC name for Droperidol Impurity E is 3- [1- [4-oxo-4- [4- [4- (2-oxo-3H-benzimidazol-1-yl)-3,6-dihydro-2H-pyridin-1-yl]phenyl]butyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one .

Molecular Structure Analysis

Droperidol Impurity E contains a total of 83 bonds; 49 non-H bonds, 23 multiple bonds, 8 rotatable bonds, 5 double bonds, 18 aromatic bonds, 2 five-membered rings, 5 six-membered rings, 2 nine-membered rings, 1 ketone (aromatic), 2 urea (-thio) derivatives, 1 tertiary amine (aliphatic), and 1 tertiary amine (aromatic) .科学的研究の応用

Pharmacokinetics and Therapeutic Applications : Droperidol is used as an antiemetic and sedative agent, particularly in emergency and surgical settings. It has been studied for its effectiveness and safety, showing that it can be used without significant risks of life-threatening cardiac events in certain contexts (Kao et al., 2003). Another study emphasizes its cost-effectiveness as an antiemetic over three decades (White, 2002).

Chemical Stability and Degradation : Research has also been conducted on the determination of droperidol in the presence of its degradation products, highlighting the importance of understanding its stability for clinical use (Trabelsi et al., 2002).

Cardiac Safety and Interaction with Ion Channels : Studies have investigated the interaction of droperidol with cardiac ion channels, particularly its influence on the QT interval and potential cardiac risks. For example, Schwoerer et al. (2007) examined its molecular interaction with human ether-a-go-go-related gene channels and its effects on cardiac action potentials, finding that droperidol can prolong action potential duration without inducing early afterdepolarizations (Schwoerer et al., 2007).

Effects on Neuronal Function : Research has also been directed towards understanding how droperidol affects neuronal function. For instance, Olschewski et al. (2001) studied its influence on spinal sensory neurons, revealing that droperidol suppresses potassium conductance, which may impact its effectiveness in preventing nausea and vomiting during spinal and epidural anesthesia (Olschewski et al., 2001).

Intracellular Effects : Another area of investigation is the intracellular effects of droperidol, such as its impact on oxidative stress and mitochondrial function. Delogu et al. (2004) explored how droperidol affects the oxidative state of T cells, contributing to our understanding of its broader physiological impacts (Delogu et al., 2004).

Safety And Hazards

While specific safety and hazard information for Droperidol Impurity E is not available, Droperidol, the parent compound, has been studied for safety. It has been found to be both effective and safe for acute, severe agitation in children . Adverse effects such as QTc prolongation, hypotension, respiratory depression, and dystonic reactions have been reported .

将来の方向性

Future studies to assess the effectiveness and safety of Droperidol, and by extension its impurities, would benefit from larger sample sizes, more rigorous study designs that reduce the risk of bias, and the inclusion of comparisons against other medications commonly used to manage agitation in children .

特性

IUPAC Name |

3-[1-[4-oxo-4-[4-[4-(2-oxo-3H-benzimidazol-1-yl)-3,6-dihydro-2H-pyridin-1-yl]phenyl]butyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N6O3/c41-32(10-5-19-37-20-15-26(16-21-37)39-30-8-3-1-6-28(30)35-33(39)42)24-11-13-25(14-12-24)38-22-17-27(18-23-38)40-31-9-4-2-7-29(31)36-34(40)43/h1-4,6-9,11-15,17H,5,10,16,18-23H2,(H,35,42)(H,36,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLNQNYCUFRGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)N5CCC(=CC5)N6C7=CC=CC=C7NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Droperidol Impurity E | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)